Cas no 20601-92-7 (2-Chloro-1-(3,4-dimethoxyphenyl)ethanone)

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is a chlorinated aromatic ketone derivative characterized by the presence of dimethoxy substituents on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive α-chloroketone moiety enables efficient participation in nucleophilic substitution and condensation reactions, facilitating the construction of complex molecular frameworks. The electron-donating methoxy groups enhance its stability and influence its reactivity patterns. With a well-defined structure and high purity, it is suitable for use in research and industrial applications requiring precise functionalization of aromatic systems. Proper handling is advised due to its potential lachrymatory properties.
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone structure
20601-92-7 structure
Product Name:2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
CAS No:20601-92-7
MF:C10H11ClO3
MW:214.645542383194
CID:241326
PubChem ID:12292593
Update Time:2025-10-29

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-chloro-1-(3,4-dimethoxyphenyl)-
    • 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE
    • 2-chloro-1-(3,4-dimethoxyphenyl)ethanone
    • 2-Chloro-3',4'-dimethoxyacetophenone
    • Acetophenone,2-chloro-3',4'-dimethoxy- (6CI,8CI)
    • Ethanone, 2-chloro-1-(3,4-dimethoxyphenyl)-
    • NHBJPPQEPIPTLF-UHFFFAOYSA-N
    • SCHEMBL4713028
    • DTXSID20485153
    • 20601-92-7
    • 2-Chloro-3'',4''-dimethoxyacetophenone
    • 2-chloro-1-(3',4'-dimethoxyphenyl) ethanone
    • AKOS000172147
    • MFCD00671478
    • 2-chloro-1-(3, 4-dimethoxyphenyl)ethanone
    • 4-(chloroacetyl)-1,2-dimethoxybenzene
    • 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
    • MDL: MFCD00671478
    • Inchi: 1S/C10H11ClO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3
    • InChI Key: NHBJPPQEPIPTLF-UHFFFAOYSA-N
    • SMILES: ClCC(C1C=CC(=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 214.03973
  • Monoisotopic Mass: 214.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E940580-10mg
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
20601-92-7
10mg
$ 50.00 2022-06-05
TRC
E940580-50mg
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
20601-92-7
50mg
$ 135.00 2022-06-05
TRC
E940580-100mg
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
20601-92-7
100mg
$ 210.00 2022-06-05
A2B Chem LLC
AB06708-500mg
Ethanone, 2-chloro-1-(3,4-dimethoxyphenyl)-
20601-92-7 95%
500mg
$384.00 2024-04-20
A2B Chem LLC
AB06708-1g
Ethanone, 2-chloro-1-(3,4-dimethoxyphenyl)-
20601-92-7 95%
1g
$405.00 2024-04-20
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